molecular formula C14H14N2O B6647672 5-[(3-Ethylanilino)methyl]furan-2-carbonitrile

5-[(3-Ethylanilino)methyl]furan-2-carbonitrile

Cat. No. B6647672
M. Wt: 226.27 g/mol
InChI Key: FKUORYHMAGPCFF-UHFFFAOYSA-N
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Description

5-[(3-Ethylanilino)methyl]furan-2-carbonitrile is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[(3-Ethylanilino)methyl]furan-2-carbonitrile is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various enzymes and signaling pathways. Additionally, it has been shown to bind to DNA and RNA, which may account for its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3-Ethylanilino)methyl]furan-2-carbonitrile exhibits significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, it has been shown to induce apoptosis in cancer cells and exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[(3-Ethylanilino)methyl]furan-2-carbonitrile is its potential use as a fluorescent probe for the detection of nucleic acids. Additionally, its anti-inflammatory, anti-cancer, and antibacterial properties make it a promising candidate for the development of novel therapeutics. However, its limitations include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-[(3-Ethylanilino)methyl]furan-2-carbonitrile. One area of research is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent. Finally, the development of novel fluorescent probes based on 5-[(3-Ethylanilino)methyl]furan-2-carbonitrile for the detection of nucleic acids is an area of research that holds significant promise.

Synthesis Methods

The synthesis of 5-[(3-Ethylanilino)methyl]furan-2-carbonitrile involves the reaction of 3-ethylaniline with furan-2-carbonitrile in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.

Scientific Research Applications

5-[(3-Ethylanilino)methyl]furan-2-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of nucleic acids.

properties

IUPAC Name

5-[(3-ethylanilino)methyl]furan-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-11-4-3-5-12(8-11)16-10-14-7-6-13(9-15)17-14/h3-8,16H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUORYHMAGPCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NCC2=CC=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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